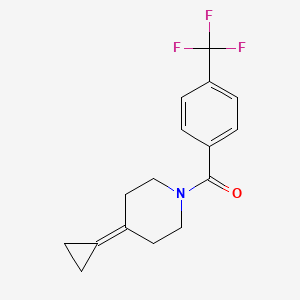
(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic compound with the molecular formula C16H16F3NO. This compound features a piperidine ring substituted with a cyclopropylidene group and a trifluoromethylphenyl group. The presence of the trifluoromethyl group is particularly noteworthy due to its significant impact on the compound’s chemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylidene Group: The cyclopropylidene group is introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbene.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for cyclopropanation and Friedel-Crafts acylation to enhance yield and efficiency .
化学反应分析
Types of Reactions
(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and materials science
作用机制
The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- (4-Cyclopropylidenepiperidin-1-yl)(4-fluorophenyl)methanone
- (4-Cyclopropylidenepiperidin-1-yl)(4-chlorophenyl)methanone
- (4-Cyclopropylidenepiperidin-1-yl)(4-bromophenyl)methanone
Uniqueness
The presence of the trifluoromethyl group in (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone distinguishes it from similar compounds. This group significantly enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound in various research and industrial applications .
生物活性
The compound (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H16F3N\O
- Molecular Weight : 303.29 g/mol
- CAS Number : 1315329-43-1
The compound features a cyclopropyl group and a trifluoromethyl-substituted phenyl ring, which contribute to its unique properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The specific methodologies can vary, but common approaches include:
- Formation of the cyclopropylidene derivative.
- Coupling with the trifluoromethyl phenyl moiety.
- Final purification through crystallization or chromatography.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
In Vitro Studies
A study focusing on derivatives of cyclopropyl amides found that compounds with similar structural motifs exhibited significant anti-osteoclastogenic activity. Specifically, one derivative demonstrated an IC50 value of 0.64 µM against RANKL-induced osteoclast differentiation, suggesting that this compound may also possess similar properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that the presence of both the cyclopropylidenepiperidine and trifluoromethyl groups is crucial for enhancing biological activity. Variations in these substituents can lead to significant changes in potency and selectivity against target cells.
Study 1: Osteoclast Differentiation Inhibition
In a controlled study examining osteoclast differentiation, derivatives containing the cyclopropyl amide exhibited potent inhibitory effects on osteoclastogenesis. The mechanism was linked to the suppression of key signaling pathways involved in osteoclast maturation and function .
Study 2: Anticancer Potential
Another investigation explored the anticancer potential of similar trifluoromethyl-containing compounds. Results indicated that these compounds could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, although specific studies on this compound are still needed to confirm these effects.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)14-5-3-13(4-6-14)15(21)20-9-7-12(8-10-20)11-1-2-11/h3-6H,1-2,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXJHMUGWQLUIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














